N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973634
InChI: InChI=1S/C15H13N3O3S/c19-13(18-15-17-7-8-22-15)5-6-16-14(20)12-9-10-3-1-2-4-11(10)21-12/h1-4,7-9H,5-6H2,(H,16,20)(H,17,18,19)
SMILES:
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC14973634

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
IUPAC Name N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C15H13N3O3S/c19-13(18-15-17-7-8-22-15)5-6-16-14(20)12-9-10-3-1-2-4-11(10)21-12/h1-4,7-9H,5-6H2,(H,16,20)(H,17,18,19)
Standard InChI Key NZQMLFRUQWXWPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=NC=CS3

Introduction

N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide is a complex organic compound that combines elements of benzofuran and thiazole rings with a carboxamide linkage. This compound is not directly referenced in the provided search results, so we will explore its potential structure and properties based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, starting with the preparation of the benzofuran and thiazole components. These could be linked through a condensation reaction involving the carboxamide group. Specific conditions and reagents would depend on the desired yield and purity.

Potential Biological Activity

Compounds with thiazole and benzofuran rings have been explored for various biological activities, including antimicrobial, anticancer, and neurological effects. The carboxamide linkage can enhance solubility and interaction with biological targets.

Potential ActivityMechanism
AntimicrobialInterference with microbial enzymes or membranes.
AnticancerInhibition of specific cellular pathways or enzymes.
Neurological EffectsInteraction with neurotransmitter systems.

Research Findings and Challenges

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